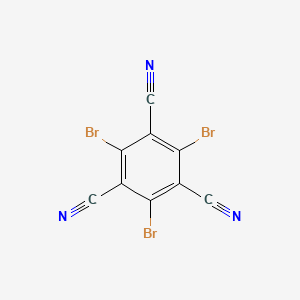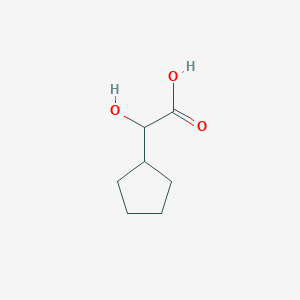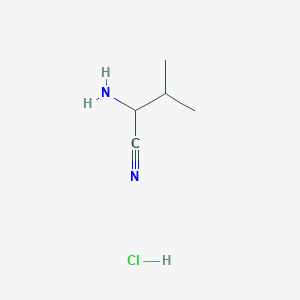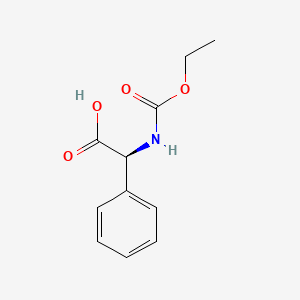
3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid
Vue d'ensemble
Description
3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid is a chemical compound with the CAS Number: 612044-42-5 . It has a molecular weight of 399.42 . The compound is solid in physical form and is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-({[4-(2-methoxyphenoxy)phenyl]sulfonyl}amino)benzoic acid . The InChI code is 1S/C20H17NO6S/c1-26-18-7-2-3-8-19(18)27-16-9-11-17(12-10-16)28(24,25)21-15-6-4-5-14(13-15)20(22)23/h2-13,21H,1H3,(H,22,23) .Physical And Chemical Properties Analysis
This compound has a melting point of 176-178°C .Applications De Recherche Scientifique
Sulfonamides in Medicinal Chemistry
Sulfonamides have a rich history in clinical use, primarily due to their diverse biological properties, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor activities. A review highlights the importance of sulfonamides in the development of new bioactive substances, emphasizing their simple synthesis and the structural diversity they offer. This diversity allows for the creation of a wide array of derivatives, showcasing the sulfonamide group's potential in planning and synthesizing future drugs with potential antitumor properties (Azevedo-Barbosa et al., 2020).
Environmental and Biodegradation Studies
The environmental fate and biodegradation of chemicals related to our compound of interest, particularly polyfluoroalkyl substances that can degrade into perfluoroalkyl acids, have been extensively studied. Research indicates that microbial degradation plays a crucial role in the environmental processing of these chemicals, potentially leading to the breakdown of complex sulfonamides into simpler, less harmful compounds (Liu & Avendaño, 2013).
Antioxidant and Anti-inflammatory Agents
Phenolic compounds, such as chlorogenic acid, which shares structural similarities with our compound of interest through its phenolic nature and potential sulfonamide linkage, demonstrate significant antioxidant, anti-inflammatory, and other therapeutic roles. These activities suggest that compounds like 3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid could also possess similar beneficial effects, warranting further investigation into their pharmacological applications (Naveed et al., 2018).
Mécanisme D'action
The mechanism of action for this compound is not specified in the search results. It’s possible that the compound could have potential therapeutic applications, as suggested by its presence in scientific research.
Safety and Hazards
Propriétés
IUPAC Name |
3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-22-14-4-2-3-5-15(14)23-12-6-8-13(9-7-12)24(20,21)17-11-10-16(18)19/h2-9,17H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNOLZBABTUUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801230276 | |
| Record name | N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801230276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid | |
CAS RN |
606944-94-9 | |
| Record name | N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606944-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801230276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-methylphenyl)methyl]butan-1-amine](/img/structure/B3146658.png)



![2-[[(2-Methylbenzoyl)amino]carbamoyl]benzoic acid](/img/structure/B3146687.png)




![[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid](/img/structure/B3146712.png)
![2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid](/img/structure/B3146730.png)

![2-Methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3146741.png)
